

3-(Methylthio)benzofuran: Structural Integrity, Synthesis, and Medicinal Utility

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Compound of Interest

Compound Name: 3-(Methylthio)benzofuran

CAS No.: 144499-28-5

Cat. No.: B583666

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Executive Summary

3-(Methylthio)benzofuran (CAS: 144499-28-5) represents a specialized subclass of the benzofuran pharmacophore, distinguished by the presence of a sulfur atom at the C3 position. [1][2] While the benzofuran ring itself is a privileged scaffold in FDA-approved therapeutics (e.g., Amiodarone, Methoxsalen), the introduction of a methylthio (-SMe) group at C3 alters the electronic landscape and lipophilicity of the molecule, serving as a critical bioisostere for methoxy or ethyl groups in lead optimization.

This guide provides a rigorous technical analysis of the compound, focusing on regioselective synthetic pathways, physicochemical profiling, and its role as a chemical probe in discovering anti-cancer and anti-viral agents.

Chemical Structure & Electronic Properties[1]

Identity & Identifiers[1]

- IUPAC Name: 3-(methylsulfanyl)-1-benzofuran[1]

- CAS Number: 144499-28-5[1][2]
- Molecular Formula: C₉H₈OS[1][3][4]
- Molecular Weight: 164.22 g/mol [1][2]
- SMILES: CSc1coc2ccccc12

Structural Analysis

The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a furan ring. The C3-position functionalization is electronically significant. Unlike indole, where C3 is naturally nucleophilic, the benzofuran C3 position is less reactive toward electrophilic aromatic substitution (which favors C2). Consequently, the -SMe group acts as an electron-donating group (EDG) via resonance, potentially stabilizing metabolic intermediates but also serving as a "soft" metabolic handle (S-oxidation).[1]

Electronic Distribution Diagram (Logic): The sulfur lone pairs donate electron density into the furan ring, increasing the electron density at C2 and the benzene ring's ortho/para positions relative to the ring fusion.

Synthetic Pathways (The "How")

Achieving regioselectivity at the C3 position is the primary challenge. Direct electrophilic sulfenylation of benzofuran typically yields the 2-substituted product.[1] Therefore, indirect methods or directed metalation are required for high-fidelity synthesis.[1]

Pathway A: Lithiation-Quench (The "Gold Standard")

This method offers the highest structural certainty.[1] It relies on the halogen-metal exchange of 3-bromobenzofuran, followed by quenching with an electrophilic sulfur source.[1]

Mechanism:

- Precursor: 3-Bromobenzofuran (commercially available or synthesized via bromination/dehydrobromination).[1]
- Exchange: Treatment with n-Butyllithium (n-BuLi) at -78°C generates 3-lithiobenzofuran.[1]

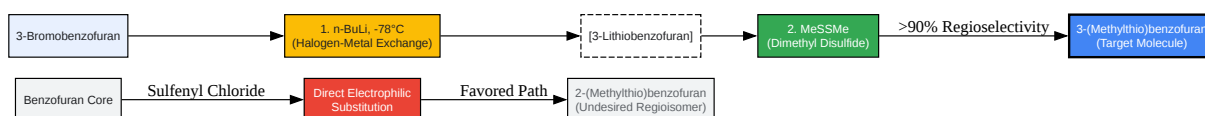
- Quench: Addition of Dimethyl Disulfide (MeSSMe).

Pathway B: Iodine-Mediated Cyclization (The "Green" Route)

A modern approach utilizing alkynyl phenols, avoiding cryogenic conditions.[1]

Mechanism: Cyclization of 2-(1-alkynyl)anisole derivatives or o-hydroxyphenyl propargyl sulfides using molecular iodine or electrophilic sulfur reagents.[1]

Visualization of Synthetic Logic



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Caption: Comparative synthetic logic highlighting the necessity of the lithiation-quench route to avoid C2-isomer contamination.[1]

Detailed Experimental Protocol

Note: This protocol is designed for research purposes and assumes standard Schlenk line techniques.

Protocol: Synthesis via 3-Lithiobenzofuran

Reagents:

- 3-Bromobenzofuran (1.0 eq)[1]
- n-Butyllithium (1.1 eq, 1.6 M in hexanes)[1]
- Dimethyl Disulfide (1.2 eq)[1]

- THF (Anhydrous)[1]

Step-by-Step Methodology:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon (Ar) for 15 minutes.
- Solvation: Dissolve 3-bromobenzofuran (1.97 g, 10 mmol) in anhydrous THF (40 mL). Cool the solution to -78°C using a dry ice/acetone bath.
- Lithiation: Add n-BuLi (6.9 mL, 11 mmol) dropwise over 20 minutes via syringe. Critical: Maintain temperature below -70°C to prevent ring opening or scrambling.[1] Stir for 45 minutes at -78°C.
- Quenching: Add Dimethyl Disulfide (1.13 g, 12 mmol) neat, dropwise. The solution may change color (pale yellow to clear).[1]
- Warming: Allow the reaction to warm to room temperature (RT) naturally over 2 hours.
- Workup: Quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Purify via flash column chromatography (SiO₂).
 - Eluent: Hexanes/EtOAc (98:2).[1]
 - Expected Yield: 85-92%.[1]

Physicochemical & Spectroscopic Data

For researchers characterizing the synthesized compound, the following data provides the standard reference values.

Predicted Properties Table[1]

Property	Value	Context
Physical State	Pale yellow oil / Low melting solid	Depends on purity/temp
Boiling Point	~265°C (760 mmHg)	Predicted
LogP (Oct/Wat)	3.1 ± 0.3	Highly Lipophilic
Topological PSA	38.6 Å ²	Good membrane permeability
H-Bond Donors	0	-
H-Bond Acceptors	2	O and S atoms

Spectroscopic Signature (NMR)

- ¹H NMR (400 MHz, CDCl₃):
 - δ 7.85 (s, 1H): H-2 (Furan ring proton).[1] Diagnostic peak.
 - δ 7.60 - 7.20 (m, 4H): Aromatic benzene protons.[1]
 - δ 2.45 (s, 3H): -SCH₃ (Methylthio group).[1] Sharp singlet.
- ¹³C NMR (100 MHz, CDCl₃):
 - δ ~145.0: C-2 (Furan).[1]
 - δ ~115.0: C-3 (Quaternary C-S).[1]
 - δ ~18.5: -SCH₃.

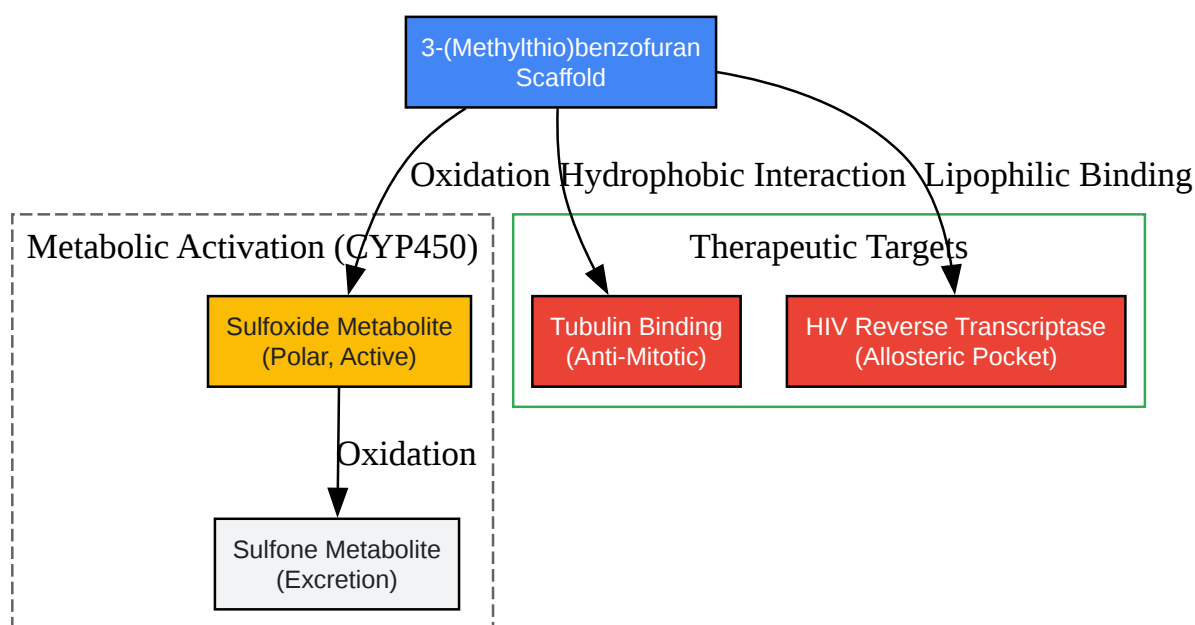
Biological Relevance & Medicinal Chemistry[5][6][7][8][9][10][11][12][13]

The 3-sulfenylbenzofuran motif is not merely a structural curiosity; it is a validated pharmacophore in oncology and virology.[1]

Therapeutic Applications

- **Anti-Cancer Agents (Tubulin Polymerization Inhibitors):** Derivatives where the 3-SMe group is modified to larger aryl-thio groups have shown potent cytotoxicity against HeLa and MCF-7 cell lines.[1] The sulfur atom provides a flexible "hinge" that allows the benzofuran core to occupy hydrophobic pockets in Tubulin.
- **Anti-HIV Activity:** 3-Substituted benzofurans have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][5] The lipophilicity of the 3-SMe group aids in penetrating the viral capsid lipid bilayer.[1]
- **Metabolic Stability:** The methylthio group is metabolically active.[1] It can be oxidized by CYP450 enzymes to the sulfoxide (S=O) and sulfone (O=S=O).[1] In drug design, this is often used as a "prodrug" strategy, where the sulfoxide is the active polar species generated in vivo.

Biological Pathway Interaction



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Caption: Metabolic trajectory and primary pharmacological targets of the 3-thiobenzofuran scaffold.[1]

Handling and Safety Data

- Hazard Class: Irritant (Skin/Eye).[1]
- Odor: Like most organosulfur compounds, this molecule has a distinct, unpleasant "cabbage-like" or garlic odor.
- Containment: All synthesis and handling must occur in a fume hood. Glassware should be treated with bleach (hypochlorite) post-usage to oxidize residual sulfides and neutralize odor before cleaning.[1]
- Storage: Store under inert gas (Argon/Nitrogen) at 4°C. The thioether is susceptible to slow oxidation to sulfoxide in air.[1]

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